molecular formula C8H9N5O2S B13621088 4-Methyl-3-(1h-tetrazol-1-yl)benzenesulfonamide

4-Methyl-3-(1h-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B13621088
M. Wt: 239.26 g/mol
InChI Key: RYDLKXJBINYOER-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild to moderate conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

4-methyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S/c1-6-2-3-7(16(9,14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H2,9,14,15)

InChI Key

RYDLKXJBINYOER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)N2C=NN=N2

Origin of Product

United States

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